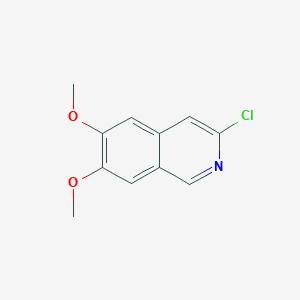

3-Chloro-6,7-dimethoxyisoquinoline

Description

Historical Context and Significance of the Isoquinoline (B145761) Core in Organic Chemistry

The story of isoquinoline begins in 1885 when it was first isolated from coal tar. slideshare.netwikipedia.org It is a structural isomer of quinoline (B57606), both being benzopyridines composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.org The discovery of isoquinoline and its derivatives unlocked a new chapter in heterocyclic chemistry, particularly due to their widespread presence in the plant kingdom as alkaloids. nih.govnumberanalytics.com Many of these naturally occurring isoquinoline alkaloids, such as morphine, codeine, and papaverine, have been used in traditional medicine for centuries for their potent biological activities. numberanalytics.comamerigoscientific.com The complex structures of these alkaloids have historically presented a significant challenge and a driving force for the development of new synthetic methods in organic chemistry. nih.govrsc.org Classic synthetic routes like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions have become fundamental tools for constructing the isoquinoline framework. pharmaguideline.comresearchgate.net The significance of the isoquinoline core is rooted in its structural diversity and its role as a "privileged scaffold" in medicinal chemistry, meaning it can bind to a variety of biological targets. nih.govresearchgate.net

Overview of Isoquinoline Derivatives in Contemporary Academic Research

In modern research, the isoquinoline nucleus continues to be a focal point for the development of new therapeutic agents and functional materials. amerigoscientific.comnih.gov Isoquinoline derivatives are investigated for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, analgesic, and antihypertensive properties. nih.govresearchgate.netsemanticscholar.orgmdpi.com For instance, some derivatives are explored as novel anticancer agents that can induce apoptosis, inhibit tubulin polymerization, or arrest the cell cycle. researchgate.net Beyond medicine, isoquinoline derivatives have found applications in materials science as fluorescent probes, organic light-emitting diodes (OLEDs), and ligands for metal-organic frameworks (MOFs). amerigoscientific.commdpi.com The ongoing research highlights the versatility of the isoquinoline scaffold, with thousands of publications dedicated to its synthesis and application, reflecting its enduring importance in the scientific community. nih.gov

Research Landscape for Substituted Isoquinolines: A Focus on Halogenated and Alkoxy Variants

The strategic placement of substituents, such as halogens and alkoxy groups, on the isoquinoline ring system is a key area of research for fine-tuning the molecule's properties. Halogen atoms, like chlorine, can significantly influence a compound's biological activity and pharmacokinetic profile. mdpi.commdpi.com The introduction of chlorine is a known strategy in drug design to enhance properties like antibacterial or anticancer activity. mdpi.com

Alkoxy groups, such as methoxy (B1213986) groups, are also crucial substituents. The presence of 6,7-dimethoxy substitution is a common feature in many biologically active isoquinoline alkaloids, including papaverine. This substitution pattern is often associated with specific therapeutic effects. The combination of halogen and alkoxy substituents on the isoquinoline core creates a diverse chemical space for researchers to explore. For example, studies on 4-chloro-6,7-dimethoxyquinoline (B44214) have shown its utility as a key intermediate in the synthesis of potent c-Met inhibitors for cancer therapy. nih.gov Similarly, research into 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline has explored its potential biological activities. mdpi.com The investigation of such substituted isoquinolines is a vibrant field, aiming to develop new molecules with tailored functions for a range of applications. nih.govnih.gov

Propriétés

IUPAC Name |

3-chloro-6,7-dimethoxyisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-14-9-3-7-5-11(12)13-6-8(7)4-10(9)15-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHNYGOXREGUUGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=NC(=CC2=C1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60482106 | |

| Record name | 3-CHLORO-6,7-DIMETHOXYISOQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58163-20-5 | |

| Record name | 3-CHLORO-6,7-DIMETHOXYISOQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-6,7-dimethoxyisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Chemical Transformations of 3 Chloro 6,7 Dimethoxyisoquinoline

Electrophilic Aromatic Substitution Reactions on the Isoquinoline (B145761) Core

While the isoquinoline ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom, the presence of two electron-donating methoxy (B1213986) groups at the C-6 and C-7 positions activates the benzene ring portion of the molecule towards electrophiles. However, the pyridine (B92270) ring is deactivated. Therefore, electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are expected to occur preferentially on the benzene ring, likely at the C-5 or C-8 positions, which are ortho and para to the activating methoxy groups. The precise regioselectivity would be influenced by steric hindrance and the specific reaction conditions.

Nucleophilic Aromatic Substitution and Addition Reactions

Nucleophilic aromatic substitution (SNA_r) is a key reaction for modifying the isoquinoline core, particularly at the C-1 and C-3 positions, which are activated by the ring nitrogen. libretexts.orgyoutube.com In the case of 3-Chloro-6,7-dimethoxyisoquinoline, the chloro group at C-3 is susceptible to displacement by various nucleophiles. youtube.com

The mechanism of nucleophilic aromatic substitution on an aromatic ring typically proceeds through an addition-elimination pathway. libretexts.orgyoutube.com A nucleophile adds to the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups ortho or para to the leaving group can further stabilize this intermediate, facilitating the reaction. libretexts.org In the context of this compound, the nitrogen atom in the isoquinoline ring acts as an electron-withdrawing feature, activating the C-3 position for nucleophilic attack. Subsequently, the chloride ion is eliminated, restoring the aromaticity of the ring. youtube.com

Common nucleophiles used in these reactions include amines, alkoxides, and thiolates, leading to the formation of amino, alkoxy, and thioether derivatives, respectively. For instance, the reaction with amines can introduce a new nitrogen-containing substituent at the C-3 position. youtube.com

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Product |

| Amines | 3-Amino-6,7-dimethoxyisoquinoline derivatives |

| Alkoxides | 3-Alkoxy-6,7-dimethoxyisoquinoline derivatives |

| Thiolates | 3-Thioether-6,7-dimethoxyisoquinoline derivatives |

This table is generated based on the general principles of nucleophilic aromatic substitution and may not represent specific, experimentally verified reactions for this exact compound.

Reactivity and Functional Group Interconversions of the Chloro Substituent at C-3

The chloro group at the C-3 position is a versatile handle for a variety of chemical transformations beyond nucleophilic aromatic substitution. Halides are effective leaving groups in chemical reactions. vanderbilt.edu The reactivity of halogens in S_N2 reactions follows the order I > Br > Cl. vanderbilt.edu

One important class of reactions involves palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of substituted isoquinolines. For example, a Suzuki coupling with a boronic acid could introduce a new aryl or alkyl group at the C-3 position.

Furthermore, the chloro group can be reduced to a hydrogen atom, effectively removing it from the molecule. This can be achieved using various reducing agents, such as catalytic hydrogenation or metal-hydride reagents. Conversely, the chloro group can be transformed into other functional groups through displacement reactions. For instance, the Finkelstein reaction can be used to convert the chloride to an iodide by treatment with sodium iodide in acetone, which can be a more reactive leaving group in subsequent reactions. vanderbilt.edu

Chemical Behavior of the Dimethoxy Groups at C-6 and C-7

The two methoxy groups at the C-6 and C-7 positions are generally stable under many reaction conditions. However, they can be cleaved to the corresponding hydroxyl groups using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). This demethylation reaction is a common strategy to unmask phenolic hydroxyl groups, which can then be used for further functionalization, such as etherification or esterification. The resulting dihydroxyisoquinoline can exhibit different solubility and biological activity profiles compared to its dimethoxy precursor.

Oxidative and Reductive Transformations of the Isoquinoline Ring System

The isoquinoline ring system can undergo both oxidative and reductive transformations. Oxidation reactions can lead to the formation of N-oxides upon treatment with peroxy acids. More vigorous oxidation can lead to the cleavage of the ring system.

Reduction of the isoquinoline ring is a common transformation. Catalytic hydrogenation, typically using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂), can reduce the pyridine ring to a tetrahydroisoquinoline. mdpi.com This transformation from a planar aromatic system to a saturated heterocyclic ring introduces a three-dimensional structure that can be crucial for biological activity. mdpi.com The specific conditions of the hydrogenation (catalyst, pressure, temperature, and solvent) can influence the stereochemical outcome of the reaction when new chiral centers are formed. For instance, the synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has been achieved through methods involving the reduction of an isoquinoline precursor. mdpi.com The resulting 1,2,3,4-tetrahydroisoquinolines are a common structural motif in many biologically active alkaloids. mdpi.com

Structure Activity Relationship Sar Studies of 3 Chloro 6,7 Dimethoxyisoquinoline and Analogues

Methodologies for Structure-Activity Relationship Elucidation

To unravel the complex interplay between the structure of 3-chloro-6,7-dimethoxyisoquinoline and its biological functions, researchers employ a variety of computational and theoretical methods. These approaches range from traditional qualitative analyses to sophisticated three-dimensional modeling techniques.

Traditional SAR Approaches and Free-Wilson Analysis

Traditional Structure-Activity Relationship (SAR) studies form the foundational approach to understanding how chemical structure dictates biological activity. This method involves the systematic modification of a lead compound, in this case, this compound, and observing the resulting changes in biological effect. By altering substituents at different positions on the isoquinoline (B145761) core, chemists can deduce which functional groups are essential for activity and which can be modified to enhance potency or selectivity.

For instance, in a series of isoquinoline derivatives, a Free-Wilson analysis could quantify the specific contribution of the chloro group at the C-3 position and the methoxy (B1213986) groups at the C-6 and C-7 positions to the observed biological activity. The Fujita-Ban modification of the Free-Wilson model is often employed, which relates all group contributions to a hydrogen substituent in the same position, simplifying the calculations. uniroma1.it

Quantitative Structure-Activity Relationship (QSAR) Modeling of Isoquinoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling represents a more advanced computational technique that seeks to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. japsonline.com Unlike the Free-Wilson analysis which only considers the presence or absence of substituents, QSAR models incorporate a wide range of physicochemical properties, known as molecular descriptors. japsonline.com These descriptors can be categorized into several types, including:

Electronic descriptors: These describe the distribution of electrons in a molecule and include parameters like partial atomic charges and dipole moments.

Steric descriptors: These relate to the size and shape of the molecule, such as molecular volume and surface area.

Hydrophobic descriptors: These quantify the lipophilicity of a molecule, with LogP (the logarithm of the partition coefficient between octanol (B41247) and water) being a common example.

Topological descriptors: These are numerical representations of the molecular structure, encoding information about connectivity and branching. japsonline.com

For isoquinoline derivatives, QSAR studies have been instrumental in identifying the key structural features that govern their activity against various biological targets, such as enzymes and receptors. japsonline.comjapsonline.com For example, a QSAR study on isoquinoline derivatives as inhibitors of the enzyme aldo-keto reductase 1C3 (AKR1C3), a target in prostate cancer, revealed the importance of specific molecular descriptors in predicting their inhibitory activity. japsonline.comjapsonline.com By developing a robust QSAR model, researchers can screen virtual libraries of isoquinoline analogues and prioritize those with the highest predicted activity for synthesis and biological testing. nih.gov

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Using Comparative Molecular Field Analysis (CoMFA)

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) methods take the analysis a step further by considering the three-dimensional properties of the molecules. Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields. mdpi.comnih.gov

The process begins by aligning a series of structurally related compounds, such as analogues of this compound, based on a common scaffold. Each molecule is then placed in a 3D grid, and the steric and electrostatic interaction energies with a probe atom are calculated at each grid point. nih.gov These calculated field values serve as the independent variables in a partial least squares (PLS) regression analysis, with the biological activities of the compounds as the dependent variable. mdpi.com

The resulting CoMFA model is often visualized as contour maps, which highlight regions in 3D space where modifications to the steric or electrostatic properties of the molecule are likely to increase or decrease biological activity. nih.govmdpi.com For instance, a contour map might show that a bulky substituent is favored in one region (steric favorability), while a region of positive electrostatic potential is beneficial in another. These insights are invaluable for the rational design of new, more potent inhibitors. CoMFA studies on pyrimido-isoquinolin-quinones, for example, have successfully guided the design of new derivatives with improved antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.gov

Positional and Substituent Effects on Biological Activity

The specific placement and nature of substituents on the isoquinoline ring system are critical determinants of the biological activity of compounds like this compound. The chlorine atom at the C-3 position and the methoxy groups at C-6 and C-7 each play distinct roles in modulating the molecule's interaction with biological targets.

Impact of the Chlorine Atom at the C-3 Position on Bioactivity

The introduction of a chlorine atom into a biologically active molecule can significantly alter its properties and, consequently, its therapeutic efficacy. eurochlor.orgnih.gov In the context of this compound, the chlorine atom at the C-3 position can exert its influence through several mechanisms:

Electronic Effects: Chlorine is an electron-withdrawing group, which can modify the electron density distribution across the isoquinoline ring system. This can affect the molecule's ability to participate in hydrogen bonding or other electronic interactions with a biological target. nih.gov The presence of chlorine can also influence the pKa of nearby functional groups, altering their ionization state at physiological pH.

Steric Effects: The size of the chlorine atom can influence how the molecule fits into the binding pocket of a protein or enzyme. In some cases, the steric bulk of the chlorine may be beneficial for activity, while in others it may cause steric hindrance and reduce binding affinity. nih.gov

Lipophilicity: The addition of a chlorine atom generally increases the lipophilicity (fat-solubility) of a molecule. nih.gov This can enhance its ability to cross cell membranes and reach its intracellular target. However, excessive lipophilicity can also lead to non-specific binding and increased toxicity.

Studies on various heterocyclic compounds have shown that chlorination can sometimes be crucial for biological activity, while in other instances it can diminish or abolish it. eurochlor.org For example, research on quinoline (B57606) derivatives has shown that the introduction of a chlorine atom can enhance anticancer properties. mdpi.com The precise impact of the C-3 chlorine in this compound would depend on the specific biological target and the nature of the binding site.

Role of Methoxy Groups at C-6 and C-7 in Modulating Activity

The two methoxy groups at the C-6 and C-7 positions of the isoquinoline core are also key modulators of biological activity. nih.gov These groups can influence the molecule's properties in several ways:

Hydrogen Bonding: The oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, forming crucial interactions with hydrogen bond donors (such as amino acid residues) in a protein's binding site. These interactions can significantly contribute to the binding affinity and selectivity of the compound.

Electronic Effects: Methoxy groups are electron-donating through resonance, which can increase the electron density of the aromatic ring system. This can influence the molecule's reactivity and its ability to engage in pi-pi stacking interactions with aromatic amino acid residues in the binding pocket.

Numerous studies on isoquinoline alkaloids have highlighted the importance of the substitution pattern on the benzene (B151609) ring portion of the scaffold for their biological activities. nih.govrsc.org For example, in a series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, the presence of the 6,7-dimethoxy substitution pattern was found to be important for their anticonvulsant activity. nih.gov Similarly, in studies of isoquinolinequinone N-oxides with anticancer activity, the position of substituents on the quinone ring, which is analogous to the C-6 and C-7 positions, was found to be a critical determinant of their potency. nih.govacs.org

Significance of Substitutions at C-1 and C-4 on the Isoquinoline Core

The biological activity of isoquinoline derivatives is significantly influenced by the nature and position of substituents on the heterocyclic core, particularly at the C-1 and C-4 positions.

Modifications at the C-1 position have been a key area of investigation. For instance, the synthesis of various C-1 substituted tetrahydroisoquinoline alkaloids has been a strategy to develop novel bioactive compounds. rsc.org One study detailed the synthesis of 3-phenylisoquinolines where a methyl group was present at the C-1 position. nih.gov The general principle is that even minor changes at this position can lead to substantial differences in biological effect, a common theme in the medicinal chemistry of isoquinolines. rsc.org

Substitutions at the C-4 position have also been shown to be crucial. In studies involving the functionalization of quinoline N-oxides, which share structural similarities with isoquinolines, C-4 substituted variants were well-tolerated in synthetic schemes, indicating that this position is amenable to modification to tune activity. acs.orgacs.org The introduction of various substituents at C-4 can alter the electronic and steric properties of the entire molecule, thereby influencing its interaction with biological targets. Research on pyrimido-isoquinolin-quinones has also highlighted that structural changes, including those at positions analogous to C-4, can significantly impact antibacterial activity. nih.gov

The following table summarizes the impact of substitutions at C-1 and C-4 on the isoquinoline core based on reported findings.

| Position | Type of Substitution | Observed Effect on Activity | Reference |

| C-1 | Methyl Group | Present in synthesized bioactive 3-phenylisoquinolines. | nih.gov |

| C-1 | Various Alkaloid Moieties | A strategy for creating diverse bioactive compounds. | rsc.org |

| C-4 | Halogens, Alkyl Groups | Tolerated in synthetic pathways, suggesting a site for activity modulation. | acs.orgacs.org |

| C-4 | Part of Fused Ring System | Structural changes impact antibacterial properties. | nih.gov |

Influence of Nitrogen Atom Modifications (e.g., Quaternization) on Activity and Mitochondrial Accumulation

Modification of the isoquinoline nitrogen atom, particularly through quaternization, has profound effects on both the biological activity and the subcellular distribution of these compounds, including their accumulation in mitochondria.

A significant finding is that the quaternization of the nitrogen atom can be a prerequisite for certain biological activities. For example, a series of 3-phenylisoquinoline (B1583570) derivatives showed no significant antibiotic activity against Staphylococcus aureus or Enterococcus faecalis. nih.gov However, their corresponding N-methyl quaternary ammonium (B1175870) derivatives exhibited notable antibacterial activity against these pathogens, including multidrug-resistant strains. nih.gov This suggests that the positive charge introduced by quaternization is crucial for their mechanism of action. Furthermore, the antibacterial potency of these quaternary derivatives was found to increase with the lipophilicity of other substituents on the molecule. nih.gov

The table below outlines the effects of nitrogen atom modification.

| Modification | Effect on Activity | Effect on Mitochondrial Accumulation | Reference |

| N-methylation (Quaternization) | Conferred antibacterial activity to otherwise inactive 3-phenylisoquinolines. | Facilitates accumulation in mitochondria. | nih.govnih.gov |

| Neutral Nitrogen | Inactive in certain antibacterial assays. | Can still accumulate in mitochondria, though potentially at a slower rate than quaternary forms. | nih.govnih.gov |

SAR Correlating to Specific Molecular Targets and Binding Sites

The SAR of this compound analogs is intrinsically linked to their interactions with specific molecular targets. Understanding these interactions at a molecular level is crucial for designing more potent and selective agents.

One well-defined target for isoquinoline-based antibacterials is the filamentous temperature-sensitive protein Z (FtsZ). nih.gov FtsZ is a crucial protein in bacterial cell division, and its inhibition leads to bacterial death. nih.gov The binding of certain 3-phenylisoquinolinium derivatives to S. aureus FtsZ (SaFtsZ) has been demonstrated, confirming it as a direct molecular target. nih.gov

In the context of neurotoxicity and potential relevance to neurodegenerative diseases, isoquinoline derivatives have been shown to target components of the mitochondrial electron transport chain. nih.gov Specifically, they are known to be inhibitors of NADH ubiquinone reductase (Complex I) and α-ketoglutarate dehydrogenase. nih.gov The lipophilicity of the isoquinoline derivative appears to be an important factor for the inhibition of Complex I. nih.gov

Other research has pointed to different molecular targets for isoquinoline derivatives depending on their substitution patterns. For instance, certain isoquinoline derivatives have been investigated as potential inhibitors of the AKR1C3 enzyme and the androgen receptor signaling pathway, which are relevant targets in prostate cancer. japsonline.com

This targeted activity is summarized in the table below.

| Molecular Target | Class of Isoquinoline Derivative | Key SAR Finding | Reference |

| FtsZ | 3-Phenylisoquinolinium derivatives | Quaternization and overall molecular structure are crucial for binding and antibacterial activity. | nih.gov |

| Mitochondrial Complex I | Various isoquinoline derivatives | Lipophilicity is important for inhibitory activity. | nih.gov |

| AKR1C3 Enzyme | Substituted isoquinolines | Specific substitution patterns confer inhibitory activity. | japsonline.com |

| Androgen Receptor | Substituted isoquinolines | Potential for inhibition of this signaling pathway. | japsonline.com |

Integration of Computational Approaches in SAR Studies

Computational methods are increasingly integral to the study of SAR for isoquinoline derivatives, providing valuable insights that guide the design and synthesis of new compounds. Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR), molecular docking, and molecular dynamics simulations are powerful tools in this regard.

3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to various isoquinoline and quinoline derivatives. nih.govnih.govscielo.org.mx These methods generate predictive models that correlate the three-dimensional properties of molecules with their biological activities. nih.govnih.gov The resulting contour maps from these analyses help to visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character would be favorable or unfavorable for activity, thus guiding the design of new, more potent analogs. nih.gov For example, 3D-QSAR studies on pyrimido-isoquinolin-quinones identified that steric, electronic, and hydrogen-bond acceptor properties were key to their antibacterial activity. nih.gov

Molecular docking is another widely used computational technique that predicts the preferred orientation of a ligand when bound to a receptor. researchgate.net This method has been used to study the interactions of isoquinoline and quinoline derivatives with the active sites of their target proteins, such as P-selectin, leucine (B10760876) aminopeptidase, and various bacterial enzymes. nih.govresearchgate.netresearchgate.net Docking studies can reveal key intermolecular interactions, like hydrogen bonds and hydrophobic interactions, that are responsible for binding affinity, providing a rational basis for observed SAR. researchgate.netresearchgate.net

The synergy between computational modeling and experimental work is a powerful paradigm in modern drug discovery. Computational approaches can prioritize which compounds to synthesize and test, saving time and resources, and can help to interpret experimental data at a molecular level. nih.govscielo.org.mx

The following table highlights the application of computational methods in the SAR studies of isoquinoline and related compounds.

| Computational Method | Application | Insights Gained | Reference |

| 3D-QSAR (CoMFA/CoMSIA) | Studying SAR of pyrimido-isoquinolin-quinones and quinoline-based inhibitors. | Identified key steric, electronic, and hydrophobic features for activity. Generated predictive models. | nih.govnih.govscielo.org.mx |

| Molecular Docking | Predicting binding modes of isoquinoline and quinoline derivatives to their protein targets. | Revealed specific drug-receptor interactions, such as hydrogen bonds and hydrophobic contacts. | nih.govresearchgate.netresearchgate.net |

| In Silico ADMET Screening | Predicting the absorption, distribution, metabolism, excretion, and toxicity properties of new compounds. | Helps in the early-stage selection of drug candidates with favorable pharmacokinetic profiles. | semanticscholar.org |

Based on a comprehensive review of available scientific literature, there is no specific information detailing the molecular mechanisms and biological activities of the chemical compound This compound in relation to the enzyme inhibition and protein binding interactions outlined in the requested article structure.

Searches for research findings on this compound yielded no results for its direct interaction with or inhibition of:

DNA Gyrase

Aldo-Keto Reductase 1C3 (AKR1C3)

Thymidine (B127349) Phosphorylase

Soluble Epoxide Hydrolase (sEH)

Glutamine Fructose-6-Phosphate (B1210287) Amidotransferase (GFAT)

Furthermore, no protein binding or macromolecular interaction studies specifically involving this compound were found.

While broader research exists on the biological activities of the isoquinoline class of compounds, the strict requirement to focus solely on This compound and the specified biological targets cannot be fulfilled due to the absence of dedicated research data for this particular compound in the requested contexts. For instance, studies have been conducted on other isoquinoline derivatives, such as certain quaternary isoquinoline alkaloids that inhibit soluble epoxide hydrolase nih.govnih.govmedcrop.or.kr and other analogues that show activity against thymidine phosphorylase nih.govresearchgate.net and glutamine fructose-6-phosphate amidotransferase (GFAT). researchgate.net Similarly, some isoquinolines have been investigated as inhibitors of AKR1C3 nih.gov and DNA gyrase. researchgate.net However, these findings are not specific to this compound and cannot be extrapolated to it without direct scientific evidence.

Therefore, it is not possible to generate the requested article with scientifically accurate and non-speculative content that adheres to the provided outline.

Molecular Mechanisms and Biological Activities of Isoquinoline Derivatives

Protein Binding and Macromolecular Interaction Studies

FtsZ Protein Targeting and Disruption in Bacterial Cell Division

There is no available scientific literature that investigates or documents the targeting and disruption of the FtsZ protein by 3-Chloro-6,7-dimethoxyisoquinoline as a mechanism for antibacterial activity. Research in this area has focused on other derivatives, such as 3-phenyl substituted 6,7-dimethoxyisoquinolines, which have been identified as potential FtsZ-targeting agents. nih.govresearchgate.net However, these findings cannot be extrapolated to the 3-chloro substituted variant without specific experimental evidence.

Histone Lysine (B10760008) Methyltransferase (HKMT) Inhibition and Selectivity

No studies have been published that explore the potential of this compound as an inhibitor of histone lysine methyltransferases (HKMTs). The scientific community has explored other heterocyclic scaffolds for HKMT inhibition, but this specific isoquinoline (B145761) derivative has not been a subject of such investigations.

Receptor Modulation and Ligand-Receptor Interactions

There is a lack of research on the modulation of any receptor or specific ligand-receptor interactions involving this compound. Studies on related molecules have shown interactions with receptors like the α1-adrenoceptor and serotonin (B10506) receptors, but these are distinct chemical entities. mdpi.comnih.gov

Modulation of Cellular Pathways and Processes

No data is available to suggest that this compound modulates any specific cellular pathways or processes. The broader class of 6,7-dimethoxyisoquinoline (B95607) derivatives has been investigated for effects on pathways such as the c-Met signaling pathway, but this has not been extended to the 3-chloro derivative. nih.gov

Mechanisms of Action Against Multidrug-Resistant Microorganisms

There are no published studies detailing any mechanisms of action of this compound against multidrug-resistant microorganisms. While the development of novel antimicrobials is a critical area of research, and other isoquinoline derivatives have shown promise, this specific compound has not been a part of these investigations. nih.govmdpi.com

Advanced Analytical and Spectroscopic Characterization of Isoquinoline Derivatives

Mass Spectrometry (MS) Applications for Structural Elucidation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing its fragmentation patterns.

Investigation of Fragmentation Behaviors and Patterns

The mass spectrum of 3-Chloro-6,7-dimethoxyisoquinoline, with a molecular formula of C₁₁H₁₀ClNO₂ and a molecular weight of 223.66 g/mol , provides a fingerprint based on the fragmentation of the molecule upon ionization. While specific fragmentation data for this exact compound is not widely published, general fragmentation patterns for chloro- and methoxy-substituted isoquinolines can be inferred. The ionization process, typically electron impact (EI), would generate a molecular ion peak ([M]⁺). Subsequent fragmentation would likely involve the loss of stable neutral molecules or radicals.

Key expected fragmentation pathways for isoquinoline (B145761) derivatives include the retro-Diels-Alder (RDA) reaction, which can cleave the heterocyclic ring. For this compound, characteristic losses would likely include the cleavage of the methoxy (B1213986) groups, either as a methyl radical (•CH₃, loss of 15 Da) or formaldehyde (B43269) (CH₂O, loss of 30 Da). The chlorine atom, being a halogen, can also be lost as a radical (•Cl, loss of 35 or 37 Da, depending on the isotope), and its presence would be indicated by a characteristic M+2 peak due to the natural abundance of the ³⁷Cl isotope. nih.gov

Table 1: Predicted Major Fragmentation Ions for this compound

| Ion | m/z (for ³⁵Cl) | Proposed Loss |

| [M]⁺ | 223 | - |

| [M-CH₃]⁺ | 208 | Loss of a methyl radical |

| [M-CH₂O]⁺ | 193 | Loss of formaldehyde |

| [M-Cl]⁺ | 188 | Loss of a chlorine radical |

| [M-CH₃-CO]⁺ | 180 | Sequential loss of methyl and carbonyl |

This table is predictive and based on common fragmentation patterns of related compounds.

Tandem Mass Spectrometry (MS/MS or MSn) for Detailed Structural Information

Tandem mass spectrometry (MS/MS) provides more detailed structural information by isolating a specific ion (a precursor ion) and then inducing its fragmentation to produce product ions. This technique is invaluable for distinguishing between isomers and for confirming the connectivity of atoms within a molecule.

For this compound, an MS/MS experiment would typically start by selecting the molecular ion ([M]⁺, m/z 223) as the precursor. Collision-induced dissociation (CID) would then be used to generate a series of product ions. The resulting spectrum would reveal the specific fragmentation pathways originating from the parent molecule, helping to pinpoint the locations of the chloro and dimethoxy substituents on the isoquinoline core. For example, the fragmentation of an ion that has lost a methoxy group can help confirm the initial position of that group. While specific MS/MS data for this compound is scarce in the public domain, the technique remains a critical tool for the unambiguous identification of such structures.

High-Resolution Mass Spectrometry for Elemental Composition Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This is because the exact mass of an atom is unique and not an integer value (e.g., ¹H = 1.007825 u, ¹²C = 12.000000 u, ¹⁴N = 14.003074 u, ¹⁶O = 15.994915 u, ³⁵Cl = 34.968853 u).

For this compound, HRMS would be able to confirm the molecular formula C₁₁H₁₀ClNO₂ by matching the experimentally measured mass to the calculated exact mass. The theoretical exact mass for the [M]⁺ ion of this compound (with ³⁵Cl) is 223.0400. An experimental measurement from an HRMS instrument that is very close to this value would provide strong evidence for this elemental composition, distinguishing it from other potential compounds with the same nominal mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships.

One-Dimensional NMR (¹H, ¹³C) for Proton and Carbon Environments

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons in a molecule, the electronic environment of each proton, and the number of neighboring protons. For this compound, distinct signals would be expected for the aromatic protons on the isoquinoline ring and the protons of the two methoxy groups. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effect of the nitrogen atom and the chlorine atom, as well as the electron-donating effect of the methoxy groups. The protons of the two methoxy groups would likely appear as sharp singlets, potentially with slightly different chemical shifts depending on their local environment.

¹³C NMR: The carbon-13 NMR spectrum provides information about the different types of carbon atoms in a molecule. Each unique carbon atom gives a distinct signal. In this compound, separate signals would be observed for each of the nine carbon atoms of the isoquinoline core and the two carbons of the methoxy groups. The chemical shifts of the carbon atoms in the aromatic ring are particularly informative for confirming the substitution pattern. For instance, the carbon atom bonded to the chlorine atom (C-3) would exhibit a characteristic chemical shift.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 9.0 | 100 - 150 |

| Methoxy (OCH₃) | 3.8 - 4.2 | 55 - 60 |

| Quaternary C | - | 120 - 160 |

| C-Cl | - | 140 - 155 |

These are estimated ranges and actual values may vary.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable tools for the separation, identification, and purification of "this compound" from reaction mixtures and for the quantification of its purity. The selection of a specific technique is contingent on the compound's volatility, polarity, and the scale of the analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like "this compound." The method's high resolution and sensitivity make it ideal for separating the target compound from starting materials, byproducts, and other impurities.

Research Findings: While specific HPLC methods for "this compound" are not extensively documented in publicly available literature, methods for analogous compounds, such as 4-chloro-6,7-dimethoxyquinoline (B44214), have been reported for purity determination. researchgate.net For instance, a reversed-phase C18 column is often employed with a mobile phase consisting of a mixture of an aqueous buffer (e.g., acetate (B1210297) buffer) and organic solvents like acetonitrile (B52724) and methanol. nih.gov The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

Hyphenation of HPLC with mass spectrometry (HPLC-MS) provides an even more powerful analytical tool, offering not only retention time data but also mass-to-charge ratio information, which can be used to confirm the molecular weight of the eluted components and to identify unknown impurities.

Hypothetical HPLC Method Parameters for this compound:

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic, e.g., 60:40 v/v) with 0.1% formic acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Expected Retention Time | 5-10 minutes (highly dependent on exact conditions) |

This table presents a hypothetical set of starting parameters for method development, based on common practices for similar aromatic and heterocyclic compounds.

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While "this compound" itself may have limited volatility, GC/MS can be employed for the analysis of more volatile precursors or degradation products. The coupling with a mass spectrometer allows for the identification of separated compounds based on their unique mass spectra and fragmentation patterns.

Research Findings: Specific GC/MS studies on "this compound" are not readily available. However, GC/MS is widely used for the analysis of various isoquinoline alkaloids and their derivatives. The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak, along with characteristic fragment ions resulting from the loss of methyl, methoxy, and chlorine radicals or molecules.

Expected GC/MS Fragmentation for this compound:

| m/z Value | Proposed Fragment Identity |

| 223/225 | [M]+• (Molecular ion with 35Cl/37Cl isotopes) |

| 208 | [M - CH3]+ (Loss of a methyl radical) |

| 192 | [M - OCH3]+ (Loss of a methoxy radical) |

| 188 | [M - Cl]+ (Loss of a chlorine radical) |

| 173 | [M - Cl - CH3]+ (Loss of chlorine and a methyl radical) |

This table provides a predictive overview of potential mass fragments based on the structure of the compound and common fragmentation pathways for similar molecules.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring the progress of chemical reactions, identifying compounds, and determining the purity of a substance. For "this compound," TLC can be used to quickly assess the conversion of starting materials to the product and to identify the presence of major impurities.

Research Findings: In the synthesis of related quinoline (B57606) and isoquinoline derivatives, TLC is a standard monitoring tool. nih.gov A typical stationary phase is silica (B1680970) gel 60 F254, and the mobile phase is a mixture of non-polar and polar organic solvents. The choice of the solvent system is crucial for achieving good separation, and various ratios of solvents like hexane/ethyl acetate or dichloromethane/methanol are commonly tested. Visualization of the spots can be achieved under UV light (254 nm) due to the aromatic nature of the isoquinoline ring.

Typical TLC Parameters for this compound:

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 coated on aluminum or glass plates |

| Mobile Phase | A mixture of a non-polar and a polar solvent (e.g., Hexane:Ethyl Acetate in a 7:3 ratio) |

| Visualization | UV light at 254 nm |

| Rf Value | Dependent on the mobile phase composition, typically aimed for 0.3-0.5 for the product |

This table outlines a general approach to developing a TLC method for this compound.

X-ray Crystallography for Determination of Solid-State Molecular Structure and Absolute Stereochemistry

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and conformational details. For chiral molecules, it can also be used to determine the absolute stereochemistry.

Research Findings: As of the latest literature review, a specific crystal structure for "this compound" has not been deposited in the Cambridge Crystallographic Data Centre (CCDC). However, the crystal structures of numerous related isoquinoline derivatives have been determined, providing a strong basis for predicting the expected structural features. For example, the crystal structure of 1-(1-chloroethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinium chloride has been reported, revealing details of its molecular geometry and intermolecular interactions. nih.gov Similarly, a study on 4-chloro-6,7-dimethoxyquinoline provides data on its crystal system and molecular planarity. researchgate.net

Should single crystals of "this compound" be obtained, X-ray diffraction analysis would be expected to confirm the planar isoquinoline ring system and the positions of the chloro and dimethoxy substituents.

Anticipated Crystallographic Data for this compound:

| Parameter | Expected Value/Information |

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | Dependent on packing, common examples include P21/c or P-1 |

| Unit Cell Dimensions | To be determined by diffraction experiment |

| Key Bond Lengths (Å) | C-Cl: ~1.74 Å, C-O: ~1.36 Å, C-N: ~1.32-1.37 Å, Aromatic C-C: ~1.38-1.42 Å |

| Key Bond Angles (°) | Angles within the aromatic rings close to 120° |

| Molecular Conformation | The isoquinoline core is expected to be largely planar, with the methoxy groups potentially slightly out of the plane. |

This table is a projection based on known data for structurally similar compounds and is intended to be illustrative.

Computational Chemistry and Molecular Modeling of 3 Chloro 6,7 Dimethoxyisoquinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic properties and reactivity of a molecule.

Density Functional Theory (DFT) calculations are frequently employed to determine the optimized geometric structure of molecules. For 3-Chloro-6,7-dimethoxyisoquinoline, methods like B3LYP with a 6-311++G(d,p) basis set can be used to compute its most stable three-dimensional conformation. nih.gov These calculations provide precise data on bond lengths, bond angles, and dihedral angles, offering a foundational understanding of the molecule's geometry.

Furthermore, DFT is used to predict the vibrational spectra (Infrared and Raman) of the molecule. researchgate.net Theoretical vibrational frequencies are typically calculated for the molecule in a gaseous state and may be scaled to better correlate with experimental data, which is often obtained in the solid state. nih.gov The analysis of these vibrational modes, aided by Potential Energy Distribution (PED) calculations, allows for the assignment of specific spectral bands to the stretching, bending, and torsional motions of the molecule's constituent atoms and functional groups. nih.gov

Table 1: Calculated Vibrational Frequencies for Key Functional Groups of this compound (Hypothetical Data)

| Functional Group | Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Methoxy) | Asymmetric/Symmetric Stretching | 2980 - 2850 |

| C=N (Isoquinoline) | Stretching | 1650 - 1620 |

| C=C (Aromatic) | Stretching | 1610 - 1500 |

| C-O (Methoxy) | Stretching | 1275 - 1200 |

| C-Cl | Stretching | 800 - 600 |

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. youtube.com The HOMO acts as an electron donor, so its energy level is related to the molecule's nucleophilicity, while the LUMO acts as an electron acceptor, with its energy correlating to electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. chimicatechnoacta.ru A small energy gap suggests that the molecule is more reactive and can be easily excited, indicating a higher potential for intramolecular charge transfer. nih.gov DFT calculations can precisely determine the energies of these orbitals and map their electron density distributions, revealing the most probable sites for electrophilic and nucleophilic attacks. bhu.ac.in

Table 2: Calculated Quantum Chemical Descriptors for this compound (Hypothetical Data)

| Parameter | Description | Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.45 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.98 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.47 |

| Ionization Potential (I) | -EHOMO | 6.45 |

| Electron Affinity (A) | -ELUMO | 1.98 |

Computational chemistry provides the tools to model chemical reactions at a molecular level, offering insights that are often difficult to obtain through experiments alone. By mapping the potential energy surface of a reaction involving this compound, researchers can identify the transition state structures.

The calculation of the energy difference between the reactants and the transition state yields the activation energy, or energetic barrier, of the reaction. This barrier is a crucial determinant of the reaction kinetics. A lower activation energy implies a faster reaction rate. Such studies are invaluable for understanding reaction mechanisms, predicting the feasibility of synthetic routes, and explaining regioselectivity in chemical transformations.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. nih.gov This method is fundamental in drug discovery and molecular biology.

Molecular docking simulations are used to place this compound into the binding site of a specific biological target. These simulations generate multiple possible binding poses and score them based on various energy functions. The score, often expressed as a binding energy (in kcal/mol), provides an estimate of the binding affinity between the ligand and the protein. nih.gov A lower (more negative) binding energy generally indicates a more stable and favorable interaction. This predictive capability allows for the rapid screening of the compound against various protein targets to identify potential biological activities. nih.gov

Table 3: Predicted Binding Affinities of this compound with Various Protein Targets (Hypothetical Data)

| Protein Target | PDB ID | Binding Affinity (kcal/mol) |

| Protein Kinase A | 1ATP | -7.8 |

| Cyclooxygenase-2 (COX-2) | 5KIR | -8.5 |

| Lipoxygenase (LOX) | 1N8Q | -8.1 |

| Epidermal Growth Factor Receptor (EGFR) | 2J6M | -9.2 |

Beyond predicting binding affinity, molecular docking provides detailed information about the specific intermolecular interactions between the ligand and the amino acid residues within the protein's binding pocket. nih.gov This analysis can identify crucial hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking that stabilize the ligand-protein complex. Understanding these interactions is critical for explaining the compound's mechanism of action and for guiding the rational design of new derivatives with improved potency and selectivity.

Table 4: Key Interacting Residues for this compound with EGFR (PDB: 2J6M) (Hypothetical Data)

| Amino Acid Residue | Interaction Type | Distance (Å) |

| Met793 | Hydrogen Bond (with N of isoquinoline) | 2.9 |

| Leu718 | Hydrophobic Interaction | 3.8 |

| Val726 | Hydrophobic Interaction | 4.1 |

| Thr790 | van der Waals | 3.5 |

| Phe856 | Pi-Pi Stacking (with isoquinoline (B145761) ring) | 4.5 |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. While specific MD simulation studies on this compound are not detailed in the available literature, the application of this technique to related and broader molecular classes provides a clear framework for how such an analysis would be conducted. MD simulations offer profound insights into the conformational flexibility of a molecule and the stability of its interactions with biological targets, such as proteins or nucleic acids. nih.govresearchgate.net

The process involves calculating the trajectory of molecules by solving Newton's equations of motion, providing a dynamic view of molecular behavior. nih.gov For a molecule like this compound, MD simulations can reveal how the dimethoxy and chloro substituents influence the molecule's preferred three-dimensional shape (conformation) in different environments (e.g., in a solvent or a protein's binding pocket). The stability of a ligand-protein complex, crucial for its therapeutic effect, is often assessed by monitoring parameters like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) throughout the simulation. nih.gov A stable binding is typically indicated by low and converging RMSD values for the complex over the simulation time. nih.gov

Table 1: Representative Parameters for a Hypothetical Molecular Dynamics Simulation

| Parameter | Typical Value/Setting | Purpose |

| Simulation Software | Desmond, AutoDock, GROMACS | To run the molecular dynamics simulation algorithms. nih.gov |

| Force Field | OPLS, AMBER, CHARMM | A set of parameters to describe the potential energy of the system. |

| Simulation Time | 80-100 nanoseconds (ns) | To allow the system to reach equilibrium and sample conformations. nih.gov |

| System Solvation | Explicit water model (e.g., TIP3P) | To mimic the physiological aqueous environment. |

| Temperature & Pressure | 300 K, 1 bar | To simulate physiological conditions. |

| Analysis Metrics | RMSD, RMSF, Radius of Gyration (RoG) | To assess the stability and conformational changes of the molecule and complex. nih.gov |

De Novo Drug Design Approaches Utilizing Isoquinoline Scaffolds

De novo drug design involves the computational creation of novel molecular structures with desired pharmacological properties, often tailored to fit a specific biological target. The isoquinoline nucleus is an exceptionally valuable starting point, or "scaffold," for these design strategies. tandfonline.comnih.gov Its structural diversity, synthetic accessibility, and proven record in a wide range of clinically used drugs make it a privileged template in modern medicinal chemistry. nih.govtandfonline.comnih.gov

One prominent approach is fragment-based drug discovery (FBDD). researchoutreach.org In FBDD, small molecular fragments are first screened for their ability to bind to a target protein. Subsequently, these "hit" fragments are grown, linked, or merged to create a more potent lead compound. The isoquinoline scaffold is ideal for this "fragment merging" strategy. researchoutreach.org Researchers can identify different substituted isoquinoline fragments that bind to adjacent pockets on a protein target and then computationally and synthetically combine these features onto a single isoquinoline ring. researchoutreach.org This method has proven successful in rapidly developing highly potent kinase inhibitors without necessarily requiring pre-existing X-ray crystal structures of the target. researchoutreach.org

Cheminformatics and Data Mining for Structure-Activity Relationship Exploration

Cheminformatics combines data mining, machine learning, and computational chemistry to analyze large datasets of chemical compounds and their biological activities. This analysis is fundamental to establishing a Structure-Activity Relationship (SAR), which describes how a molecule's chemical structure correlates with its biological effect. nih.govsemanticscholar.org For the isoquinoline class of compounds, SAR studies are crucial for optimizing lead compounds into effective drugs. nih.gov

Computational techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) are used to build predictive models. mdpi.com These models correlate the 3D properties of molecules (e.g., steric and electrostatic fields in Comparative Molecular Field Analysis, or CoMFA) with their known biological activities (e.g., IC₅₀ values). mdpi.com By analyzing a training set of known isoquinoline derivatives, these models can predict the activity of novel, yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. mdpi.com

Data mining of large chemical databases and high-throughput screening results allows for the identification of key structural features associated with a desired activity. researchoutreach.org For isoquinolines, SAR studies have revealed distinct patterns. For example, substitutions at different positions on the isoquinoline ring can confer specific pharmacological activities. semanticscholar.org The insights gained from these SAR analyses are critical for the rational design of new derivatives with improved potency and selectivity. nih.gov

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Isoquinoline Derivatives

| Position of Substitution | Associated Pharmacological Activity/Finding | Reference(s) |

| C-1 | Introduction of substituents can lead to potent compounds. | rsc.org |

| C-3 | Substitution at this position can result in significant antifungal activity and has been linked to better anti-cancer activity. | nih.govsemanticscholar.org |

| C-4 | Substitution can yield prominent anti-malarial activity. | semanticscholar.org |

| C-5 & C-7 | A 5,7-disubstituted isoquinoline was developed as a potent kinase inhibitor for treating rheumatoid arthritis. | researchoutreach.org |

| N-2 (Nitrogen atom) | Protonation at this position can be critical for binding to certain receptors, such as the α1-adrenoceptor. | nih.gov |

Future Perspectives and Emerging Research Directions

Development of Innovative and Sustainable Synthetic Methodologies for Isoquinoline (B145761) Derivatives

Traditional methods for synthesizing isoquinoline frameworks, such as the Bischler–Napieralski and Pictet–Spengler reactions, have been foundational but often involve harsh conditions, toxic reagents, and poor atom economy. nih.gov The future of isoquinoline synthesis lies in the adoption of green chemistry principles. rsc.orgresearchgate.net Researchers are actively developing methodologies that utilize benign solvents, recyclable catalytic systems, and energy-efficient processes like microwave-assisted synthesis and photocatalysis. nih.govresearchgate.net

Key areas of innovation include:

Transition-Metal-Free Reactions: Moving away from heavy metal catalysts to reduce environmental impact and cost. organic-chemistry.org

C-H Activation/Annulation: Direct functionalization of C-H bonds offers a more atom-economical approach to building the isoquinoline core.

Domino and One-Pot Reactions: Designing multi-step sequences that occur in a single reaction vessel to minimize waste and improve efficiency. researchgate.net

These sustainable approaches are not only environmentally responsible but also open up new chemical space for creating novel derivatives of scaffolds like 3-Chloro-6,7-dimethoxyisoquinoline. nih.govrsc.org

| Synthetic Approach | Traditional Method | Emerging Sustainable Alternative |

| Catalysis | Heavy/Transition-metal catalysts (e.g., Pd, Ru) | Metal-free catalysis, Photocatalysis, Recyclable catalysts |

| Conditions | Harsh acids (e.g., POCl₃, P₂O₅), high temperatures | Microwave irradiation, Ambient temperature reactions |

| Solvents | Toxic organic solvents | Benign solvents (e.g., water, ethanol), solvent-free conditions |

| Efficiency | Multi-step protocols with poor atom economy | One-pot, domino reactions with high atom economy |

Rational Design of Isoquinoline-Based Compounds with Enhanced Selectivity and Potency

The principle of "rational design" is revolutionizing the development of isoquinoline-based therapeutic agents. Instead of relying on broad screening, scientists are now designing molecules with specific biological targets in mind. This approach aims to maximize efficacy while minimizing off-target effects. benthamscience.com

Strategies for enhancing selectivity and potency include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the isoquinoline scaffold, for example by introducing different substituents at various positions of a molecule like this compound, to understand how structural changes affect biological activity.

Exploiting Target-Specific Features: Designing compounds that interact with unique features of a target protein, such as a specific pocket or allosteric site, which can lead to high selectivity. nih.gov

Bioisosterism: Replacing certain functional groups with others that have similar physical or chemical properties to improve the compound's pharmacological profile. rsc.org

This targeted approach has been successful in kinase inhibitor design, where isoquinoline derivatives have been developed to selectively target specific kinases involved in disease pathways. nih.gov

Exploration of Novel Biological Targets and Mechanisms of Action

While isoquinoline alkaloids have a long history of use in medicine, their full therapeutic potential is still being uncovered. nih.gov Modern research is focused on identifying new biological targets and elucidating the complex mechanisms through which these compounds exert their effects. rsc.org Isoquinoline derivatives are being investigated for a wide range of pharmacological activities, including anticancer, antiviral, neuroprotective, and anti-inflammatory properties. ijcrr.com

Emerging areas of investigation include:

Targeting Protein-Protein Interactions: Designing isoquinoline-based molecules that can disrupt disease-causing interactions between proteins.

Modulating Epigenetic Targets: Exploring the potential of isoquinoline derivatives to inhibit enzymes involved in epigenetic regulation, a promising strategy in cancer therapy.

Interacting with Nucleic Acids: Investigating the binding of isoquinoline alkaloids to specific DNA and RNA structures, such as G-quadruplexes, which are implicated in viral replication and cancer. nih.govresearchgate.net

The diverse structures that can be generated from intermediates like this compound make them ideal starting points for exploring these novel therapeutic avenues. mdpi.com

Advanced Computational Methodologies for Predictive Modeling and Materials Design

Computational chemistry has become an indispensable tool in isoquinoline research. tandfonline.com Advanced modeling and simulation techniques allow researchers to predict the properties and behavior of molecules before they are synthesized, saving significant time and resources. researchgate.net

Key computational methodologies include:

Molecular Docking: Simulating the interaction between an isoquinoline derivative and its biological target to predict binding affinity and mode. researchgate.net

Molecular Dynamics (MD) Simulations: Modeling the dynamic behavior of a molecule and its target over time to provide insights into their interaction and stability. researchgate.net

Quantum Mechanics (QM) Calculations: Providing highly accurate predictions of molecular properties, such as electronic structure and reactivity, which can guide the design of new compounds. benthamscience.com

These computational tools are not only accelerating drug discovery but are also being used to design novel materials, such as organic electronics, based on the unique photophysical properties of certain isoquinoline derivatives. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Isoquinoline Research and Drug Discovery

The convergence of artificial intelligence (AI) and chemical research marks a paradigm shift in the discovery and development of new drugs. nih.govmdpi.com Machine learning (ML) algorithms can analyze vast datasets of chemical structures and biological activities to identify patterns and make predictions that are beyond human capability. jsr.org

Applications of AI and ML in isoquinoline research include:

Predictive Modeling: Training ML models to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel isoquinoline derivatives. mdpi.com

De Novo Drug Design: Using generative AI models to design entirely new isoquinoline-based molecules with desired pharmacological properties. springernature.com

Synthesis Planning: Developing AI tools that can devise the most efficient and cost-effective synthetic routes to a target molecule. mit.edu

The integration of these powerful technologies is set to dramatically accelerate the pace of innovation, leading to the faster discovery of new medicines and materials derived from the versatile isoquinoline scaffold. springernature.com

Q & A

Q. Basic

- NMR spectroscopy :

- Mass spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., C₁₁H₁₃NO₂ for 6,7-dimethoxy-3,4-dihydroisoquinoline) .

- HPLC purity : Ensure >95% purity using C18 columns and UV detection at 254 nm .

How are 1-arylcarbonyl-6,7-dimethoxyisoquinoline derivatives optimized as GFAT inhibitors?

Advanced

Key optimization strategies include:

- Substituent engineering : Electron-withdrawing groups on the A-ring (e.g., nitro) enhance GFAT inhibition, while C-ring ketones are essential for binding (e.g., RO0509347, IC₅₀ = 1 µM) .

- Pharmacokinetic (PK) profiling :

- In vivo validation : Oral glucose tolerance tests (OGTT) in ob/ob mice demonstrate efficacy in reducing hyperglycemia .

What are alternative starting materials for synthesizing dihydroisoquinoline cores?

Q. Basic

- Bischler-Napieralski reaction : Cyclization of N-[2-(3,4-dimethoxyphenyl)ethyl]formamide with POCl₃ in chloroform yields 3,4-dihydro-6,7-dimethoxyisoquinoline .

- Reductive amination : Using NaBH₄ or LiAlH₄ to reduce imine intermediates (e.g., from 6-(2-nitrovinyl)-2,3-dihydro[1,4]benzodioxine) .

Comparison : Bischler-Napieralski offers higher regioselectivity, while reductive amination is milder for acid-sensitive substrates .

How can pharmacokinetic properties of this compound derivatives be improved?

Q. Advanced

- Prodrug strategies : Esterification of hydroxyl groups (e.g., acetyl) enhances solubility and absorption .

- Deuterium incorporation : Replacing methoxy hydrogens with deuterium (e.g., 6,7-D₆-dimethoxy derivatives) improves metabolic stability without altering activity .

- Salt formation : Hydrochloride salts (e.g., 6,7-dimethoxy-3,4-dihydroisoquinoline HCl) increase crystallinity and bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.